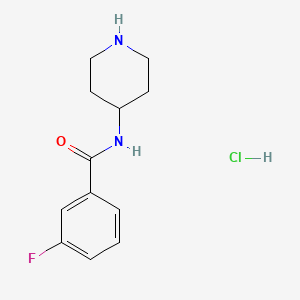

3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride

概要

説明

3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of fluorinated benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a piperidine moiety linked to the amide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to the fluorine substituent) facilitates NAS reactions. Key findings include:

-

Fluorine’s position (para to the benzamide group) directs substitution to the ortho and para positions of the benzene ring .

-

Steric hindrance from the piperidine ring limits reactivity at the 4-position.

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Hydrolysis rates are slower compared to non-fluorinated analogs due to reduced electrophilicity of the carbonyl .

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation:

Reduction of the Amide Bond

Selective reduction of the benzamide carbonyl is achievable:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux, 2 h | 3-Fluoro-N-(piperidine-4-yl)benzylamine | 60% | |

| BH₃·THF | THF, 60°C, 6 h | Same as above | 45% |

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxide derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C, 1 h | 3-Fluoro-N-(1-oxidopiperidine-4-yl)benzamide | 78% | |

| H₂O₂ (30%) | AcOH, 50°C, 12 h | Same as above | 65% |

Comparative Reactivity of Fluorinated Benzamides

A comparison of substitution rates for positional isomers highlights electronic and steric effects:

Stability Under Ambient Conditions

科学的研究の応用

Chemical Properties and Structure

3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride features a benzamide structure with a fluorine atom at the 3-position and a piperidine ring. This unique substitution pattern enhances its chemical stability and biological activity. The molecular formula is , with a molecular weight of approximately 258.72 g/mol.

Scientific Research Applications

The compound has several noteworthy applications across various fields:

1. Medicinal Chemistry

- Drug Development : It serves as a lead compound for developing new therapeutic agents targeting neurological disorders, cancer, and viral infections. Its structural features allow for interactions with specific biological targets, enhancing its potential efficacy in drug formulations.

- Biological Activity : Studies indicate that this compound may exhibit antitumor and antiviral properties. Its mechanism involves modulation of cell cycle regulation and apoptosis induction in cancer cells.

2. Pharmacological Studies

- Target Interaction : Research has shown that this compound interacts with various enzymatic pathways, particularly those involved in energy metabolism and cell proliferation. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics.

- Mechanism of Action : The compound is believed to inhibit specific enzymes such as succinate dehydrogenase (SDH), leading to decreased energy production within cells, which can be beneficial in treating conditions characterized by uncontrolled cell growth.

3. Biological Research

- Cell Cycle Regulation : In vitro studies have demonstrated that treatment with this compound alters cell cycle distribution in cancer cell lines, increasing the proportion of cells in the G1 phase while decreasing those in the S phase. This effect is attributed to its ability to bind to cyclin-dependent kinases (CDKs) involved in cell cycle progression.

- Antiviral Activity : Compounds related to this structure have shown effectiveness against various viruses by interfering with their replication processes, making them candidates for further antiviral drug development.

HepG2 Cell Line Study

In vitro experiments using the HepG2 liver cancer cell line indicated that treatment with this compound resulted in significant reductions in cell viability. Western blot analyses revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting a potent apoptotic effect on cancer cells.

Antiviral Efficacy

A comparative study highlighted the antiviral potential of derivatives similar to this compound against multiple strains of influenza virus. These studies demonstrated promising results, indicating that such compounds could be developed as therapeutic agents for viral infections.

作用機序

The mechanism of action of 3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 3-Fluoro-N-(piperidine-4-yl)benzamide

- N-(piperidine-4-yl)benzamide

- 3-Fluorobenzamide

Uniqueness

3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is unique due to the presence of both the fluorine atom and the piperidine moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the piperidine moiety contributes to its binding affinity and selectivity towards specific molecular targets.

生物活性

3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and a benzamide moiety, with a fluorine substituent at the 3-position of the benzene ring. The molecular formula is CHClFNO, and its CAS number is 1233955-48-0. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. The compound's piperidine structure allows it to engage effectively with these receptors, which are crucial in various neuropsychiatric disorders.

Key Mechanisms:

- Serotonergic Activity: The compound has been shown to interact with 5-HT (serotonin) receptors, which play a vital role in mood regulation and anxiety disorders.

- Dopaminergic Activity: It also exhibits affinity for dopamine receptors, suggesting potential applications in treating conditions such as schizophrenia and Parkinson’s disease.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Effects: In animal models, the compound demonstrated significant antidepressant-like activity, as evidenced by reduced immobility in forced swim tests.

- Anxiolytic Properties: Behavioral assays indicated that it may reduce anxiety-like behaviors in rodents.

- Neuroprotective Effects: Preliminary studies suggest that it could protect neuronal cells from oxidative stress.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim tests | |

| Anxiolytic | Decreased anxiety-like behavior | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Case Study on Antidepressant Activity:

In a study examining the antidepressant properties of various benzamide derivatives, this compound was found to significantly lower depression scores in rodent models compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft. -

Case Study on Neuroprotection:

A research team investigated the neuroprotective effects of this compound against neurotoxic agents in vitro. Results showed that treatment with this compound led to a marked decrease in cell death rates among neuronal cultures exposed to oxidative stressors.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound. Modifications to enhance solubility and metabolic stability have been explored, with promising results indicating improved bioavailability and efficacy in vivo.

Table 2: Pharmacokinetic Properties

特性

IUPAC Name |

3-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBJTLGMMVTFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-48-0 | |

| Record name | Benzamide, 3-fluoro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。